3,4-Methylenedioxycinnamaldehyde
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Overview
Description
3-(3,4-Methylenedioxyphenyl)propenal is a member of benzodioxoles.
Scientific Research Applications
Synthesis and Industrial Applications
3,4-Methylenedioxycinnamaldehyde, also known as heliotropine, is extensively utilized in the fragrance and pharmaceutical industries. Its synthesis via Oppenauer's oxidation of piperonyl alcohol using both homogeneous and heterogeneous catalysts has been explored, demonstrating high activity and selectivity under specific conditions (Borzatta et al., 2009). This process underlines its importance in industrial applications.
Synthesis Improvement
Significant advancements have been made in synthesizing 3,4-methylenedioxy phenylpropenoic acid, a derivative of this compound. The improved method not only aligns with industrial production standards but also reduces environmental pollution, emphasizing the substance's industrial and ecological significance (He Xiao-ying, 2004).
Synthesis of Derivatives for Medicinal Applications
Research has been conducted on synthesizing novel derivatives of 3,4-methylenedioxyde-6-X-benzaldehyde-thiosemicarbazones, demonstrating promising leishmanicidal effects. This illustrates the potential of this compound derivatives in developing new drugs for treating diseases like leishmaniasis (J. L. R. de Melos et al., 2015).
Properties
CAS No. |
14756-00-4 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enal |
InChI |
InChI=1S/C10H8O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-6H,7H2/b2-1- |
InChI Key |
HZUFMSJUNLSDSZ-UPHRSURJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C=O |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=O |
melting_point |
84 - 85 °C |
14756-00-4 | |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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